Prothipendyl-d6 Hydrochloride
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Overview
Description
Prothipendyl-d6 Hydrochloride: is a deuterium-labeled version of Prothipendyl Hydrochloride, a compound known for its anxiolytic, antiemetic, and antihistamine properties. It belongs to the azaphenothiazine group and is primarily used in Europe to treat anxiety and agitation in psychotic syndromes . The deuterium labeling is often used in scientific research to trace and quantify the compound during drug development processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prothipendyl-d6 Hydrochloride can be synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the Prothipendyl Hydrochloride molecule. The general synthetic route involves the substitution of hydrogen atoms with deuterium in the presence of deuterated reagents and solvents .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using deuterated chemicals. The process typically includes the following steps:
Deuteration: Introduction of deuterium atoms into the Prothipendyl molecule.
Purification: Removal of impurities and unreacted starting materials.
Crystallization: Formation of this compound crystals.
Drying and Packaging: Final product preparation for distribution.
Chemical Reactions Analysis
Types of Reactions: Prothipendyl-d6 Hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion to Prothipendyl sulfoxide using oxidizing agents like potassium caroate.
Reduction: Potential reduction reactions under specific conditions.
Substitution: Deuterium atoms can be replaced with other substituents under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium caroate for oxidation reactions.
Solvents: Deuterated solvents for maintaining deuterium labeling.
Major Products:
Prothipendyl Sulfoxide: Formed during oxidation reactions.
Scientific Research Applications
Prothipendyl-d6 Hydrochloride is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of drugs.
Drug Development: Tracing and quantifying drug molecules during development processes.
Biological Studies: Investigating the biological effects and interactions of Prothipendyl in various systems.
Chemical Analysis: Used as a reference standard in spectrophotometric and chromatographic analyses.
Mechanism of Action
The primary mechanism of action of Prothipendyl-d6 Hydrochloride involves the antagonism of histamine H1 receptors. By blocking these receptors, it reduces histamine activity in the brain, leading to sedation and alleviation of allergic symptoms . Additionally, it exhibits antipsychotic effects by antagonizing dopamine D2 receptors, helping to balance dopamine levels in the brain . It also has moderate anticholinergic properties, blocking acetylcholine receptors and reducing spasms and tremors .
Comparison with Similar Compounds
Prothipendyl Hydrochloride: The non-deuterated version with similar pharmacological properties.
Promazine: Another phenothiazine derivative with antipsychotic effects.
Uniqueness: Prothipendyl-d6 Hydrochloride is unique due to its deuterium labeling, which enhances its stability and allows for precise tracing and quantification in scientific research . This makes it particularly valuable in pharmacokinetic studies and drug development processes.
Properties
CAS No. |
1346604-67-8 |
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Molecular Formula |
C16H20ClN3S |
Molecular Weight |
327.904 |
IUPAC Name |
3-pyrido[3,2-b][1,4]benzothiazin-10-yl-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C16H19N3S.ClH/c1-18(2)11-6-12-19-13-7-3-4-8-14(13)20-15-9-5-10-17-16(15)19;/h3-5,7-10H,6,11-12H2,1-2H3;1H/i1D3,2D3; |
InChI Key |
CQJSAKJMCVSEGU-TXHXQZCNSA-N |
SMILES |
CN(C)CCCN1C2=CC=CC=C2SC3=C1N=CC=C3.Cl |
Synonyms |
N,N-(Dimethyl-d6)-10H-pyrido[3,2-b][1,4]benzothiazine-10-propanamine Hydrochloride; AY 56031-d6; Azacon-d6; D 206-d6; Dominal-d6 Hydrochloride; Prothipendyl-d6 Monohydrochloride; Tolnate-d6; |
Origin of Product |
United States |
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